1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoyl]-4-(4-methoxyphenyl)piperazine
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Overview
Description
The compound you mentioned seems to be a complex organic molecule that contains a pyrazole ring. Pyrazole is a class of organic compounds with the molecular formula C3H3N2H. It’s a five-membered ring structure with two nitrogen atoms . The 3,5-dimethyl-1H-pyrazol-1-yl component suggests that there are methyl groups attached to the 3rd and 5th carbon in the pyrazole ring .
Physical And Chemical Properties Analysis
Some general properties of the pyrazole ring might include a density of 1.2±0.1 g/cm3, a boiling point of 381.8±30.0 °C at 760 mmHg, and a flash point of 184.7±24.6 °C .Scientific Research Applications
Antibacterial and Biofilm Inhibition
One study focused on novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker, highlighting their potent antibacterial and biofilm inhibition activities. These compounds, including derivatives of 1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoyl]-4-(4-methoxyphenyl)piperazine, showed significant efficacy against E. coli, S. aureus, and S. mutans strains, with one compound (5e) demonstrating better biofilm inhibition than Ciprofloxacin. Additionally, this compound exhibited excellent MurB enzyme inhibitory activity, suggesting a mechanism for its antibacterial action (Mekky & Sanad, 2020).
Anticancer Activity
Another research area involves the evaluation of bis(heteroaryl)piperazines as non-nucleoside HIV-1 reverse transcriptase inhibitors. Although the direct link to anticancer activity is not specified, the mechanism by which these compounds inhibit viral replication enzymes may offer insights into potential anticancer applications. The study of 1-[4-methoxy-3,5-dimethylbenzyl]-4-[3-(ethylamino)-2-pyridyl]piperazine hydrochloride (U-80493E) and its analogs provided a foundation for developing more potent inhibitors with clinical evaluation potential (Romero et al., 1994).
Enzyme Inhibition
Research on novel pyrazolyl-s-triazine derivatives has revealed their significant antimicrobial and antifungal activities, potentially extending to enzyme inhibition properties relevant to disease treatment. Although the specific target enzymes were not detailed, the antimicrobial efficacy suggests these compounds could disrupt essential bacterial enzymes, offering a pathway for scientific applications in developing new antimicrobial agents (Sharma et al., 2017).
Molecular Interaction Studies
The molecular interaction of specific antagonists with the CB1 cannabinoid receptor has been investigated, providing insights into the structural and functional selectivity relationships at this receptor. Such studies are crucial for developing new therapeutics targeting the endocannabinoid system, with implications for treating various conditions, including cancer and neurodegenerative diseases (Shim et al., 2002).
Safety and Hazards
Future Directions
properties
IUPAC Name |
[4-(3,5-dimethylpyrazol-1-yl)phenyl]-[4-(4-methoxyphenyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O2/c1-17-16-18(2)27(24-17)21-6-4-19(5-7-21)23(28)26-14-12-25(13-15-26)20-8-10-22(29-3)11-9-20/h4-11,16H,12-15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDQPRWMZYVCKIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC=C(C=C2)C(=O)N3CCN(CC3)C4=CC=C(C=C4)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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